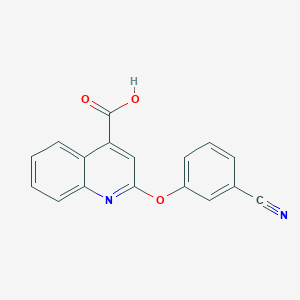
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine
Übersicht
Beschreibung
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, abbreviated as N-CB-CMQ, is an organochlorine compound with a wide range of applications in scientific research. N-CB-CMQ is a quinazoline derivative with a chlorine atom in the para position of the benzyl group and a chlorine atom in the para position of the methyl group. It is a colorless, odorless, and non-toxic compound with a molecular weight of 272.1 g/mol. N-CB-CMQ has a melting point of 80-82°C and a boiling point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel derivatives combining phenylthiazole and quinazoline, which exhibit potential antibacterial properties. The synthesis involves the formation of a core quinazolinone structure followed by modifications to introduce different substituents, aiming at biological activity enhancement. This approach demonstrates the compound's utility in generating new molecules with potential antibacterial applications (Badwaik et al., 2009).
Anti-inflammatory and Analgesic Properties
Another study synthesized derivatives by treating chloromethylquinazolinone with various substituted amines, investigating these compounds for their anti-inflammatory and analgesic activities. The findings highlight the compound's role as a scaffold for developing molecules with potential therapeutic applications in inflammation and pain management (Srivastav et al., 2009).
Chemical Synthesis Techniques
Further research demonstrated the compound's relevance in chemical synthesis, particularly in the formation of 4-(dimethylamino)quinazoline derivatives through direct amination using specific reagents. This showcases the compound's versatility in synthetic chemistry, facilitating the development of various quinazoline derivatives under mild conditions (Chen et al., 2015).
Development of Antihistaminic Agents
The synthesis and evaluation of quinazolinone derivatives for their H(1)-antihistaminic activities have been explored, with certain derivatives showing promising results compared to standard drugs. This indicates the potential of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine derivatives in the development of new antihistaminic agents with lower sedative effects (Alagarsamy et al., 2008).
Applications in Drug Synthesis
Research has also been conducted on the development of synthetic methodologies for the construction of complex quinazoline scaffolds linked to other heterocycles, demonstrating the compound's application in drug synthesis and the development of novel therapeutic agents (Keivanloo et al., 2018).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINTAFWLFIDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





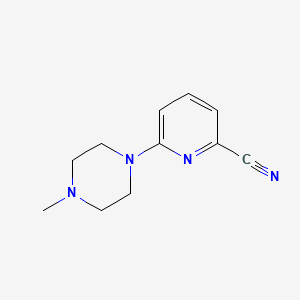
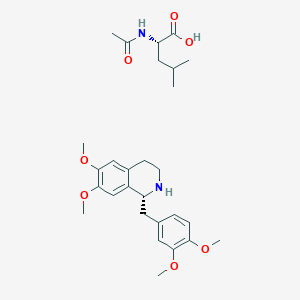
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
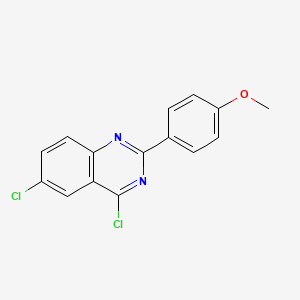
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
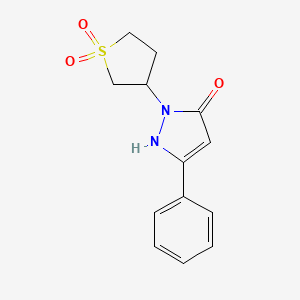
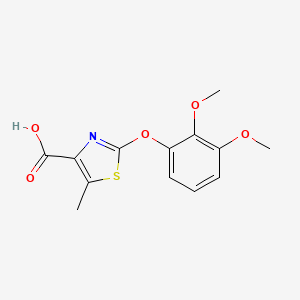
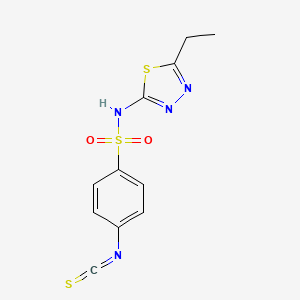
![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)
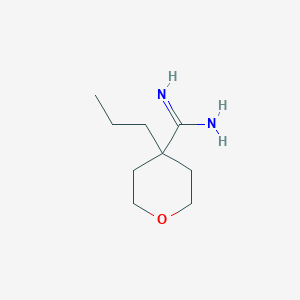
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
